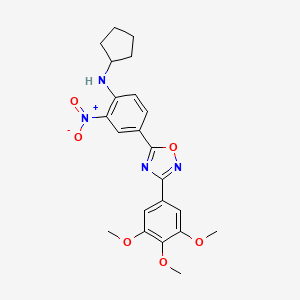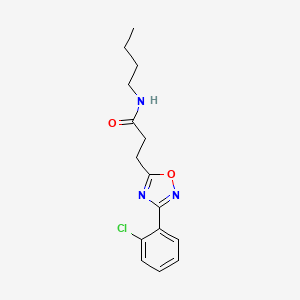
N-butyl-3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide is a chemical compound that has been widely studied for its potential use in scientific research. It is known for its ability to modulate the activity of certain proteins in the body, which makes it a promising candidate for a variety of applications. In
Mécanisme D'action
The mechanism of action of N-butyl-3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide involves the modulation of the activity of certain proteins in the body, including the cannabinoid receptor CB1. This compound binds to the receptor and modulates its activity, which can result in a variety of physiological effects, including pain relief, appetite suppression, and mood regulation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of the cannabinoid receptor CB1, which can result in pain relief, appetite suppression, and mood regulation. This compound has also been shown to have potential neuroprotective effects, which may make it a promising candidate for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-butyl-3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide in lab experiments is its ability to modulate the activity of certain proteins, which can be useful for studying physiological processes. However, one of the limitations of using this compound is that it may have off-target effects, which can make it difficult to interpret experimental results.
Orientations Futures
There are many potential future directions for the study of N-butyl-3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide. One potential direction is the development of more selective compounds that target specific proteins in the body. Another potential direction is the study of the compound's potential use in the treatment of neurological disorders, including Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to better understand the compound's mechanism of action and its potential off-target effects.
Méthodes De Synthèse
N-butyl-3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide can be synthesized using a variety of methods, including the reaction of butylamine with 2-chlorobenzoyl chloride, followed by reaction with 1,2,4-oxadiazole-5-carboxylic acid. Other methods include the reaction of 2-chlorobenzohydrazide with butyl isocyanate, followed by reaction with acetic anhydride and 1,2,4-oxadiazole-5-carboxylic acid.
Applications De Recherche Scientifique
N-butyl-3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide has been studied for its potential use in a variety of scientific research applications. It has been shown to modulate the activity of certain proteins, including the cannabinoid receptor CB1, which is involved in a variety of physiological processes, including pain sensation, appetite regulation, and mood. This compound has also been studied for its potential use in the treatment of neurological disorders, including Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-butyl-3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2/c1-2-3-10-17-13(20)8-9-14-18-15(19-21-14)11-6-4-5-7-12(11)16/h4-7H,2-3,8-10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLASAWGWQIMMJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CCC1=NC(=NO1)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-ethylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7703922.png)


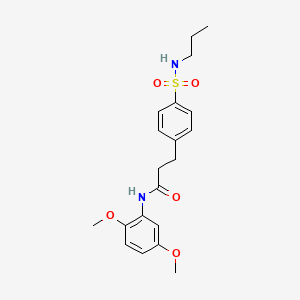
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7703947.png)
![2-[(4-Fluorophenyl)methyl-methylsulfonylamino]acetamide](/img/structure/B7703951.png)
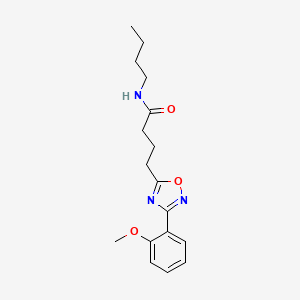
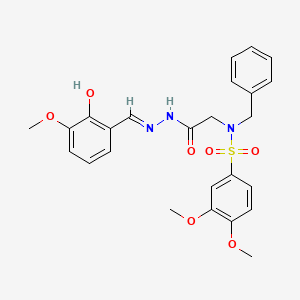


![N-cyclohexyl-3,4-dimethoxy-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B7703991.png)
